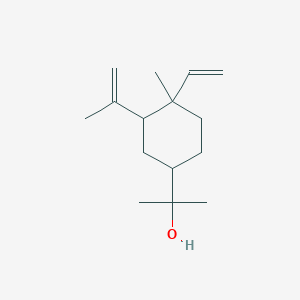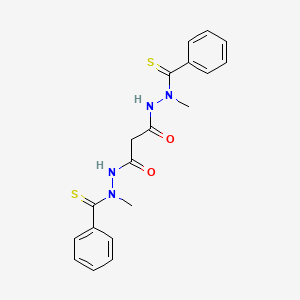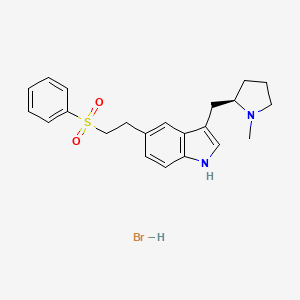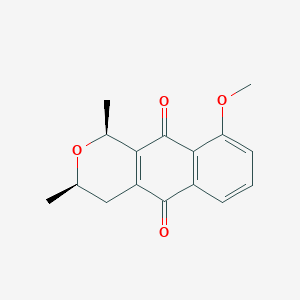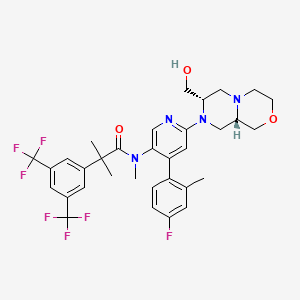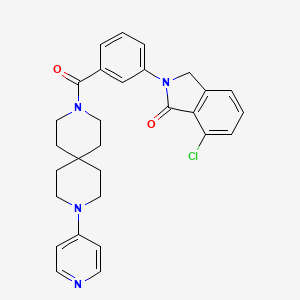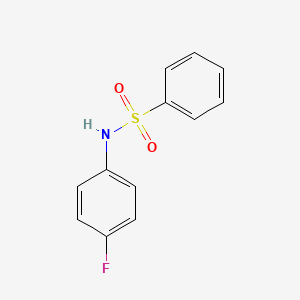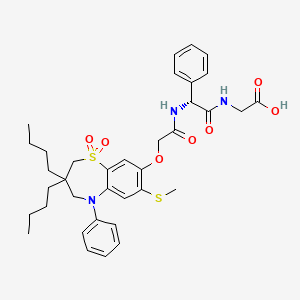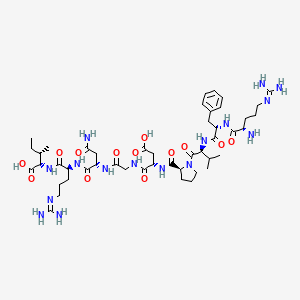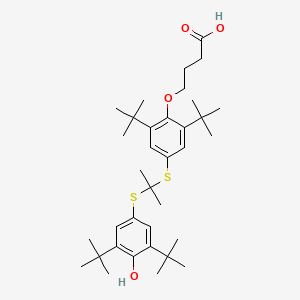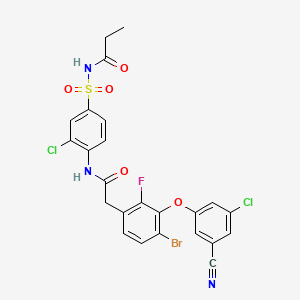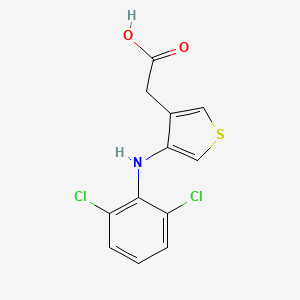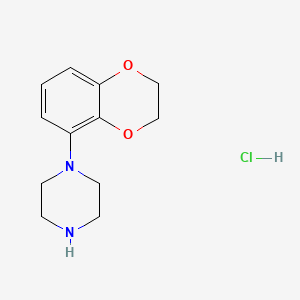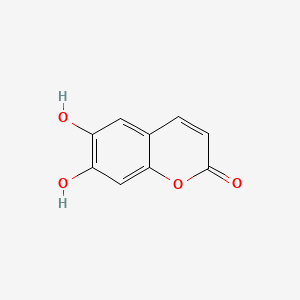
Esculetin
Übersicht
Beschreibung
Esculetin, also known as 6,7-dihydroxycoumarin, is a natural dihydroxy coumarin compound. It is primarily extracted from the twig skin and trunk bark of the Chinese herbal medicine Fraxinus rhynchophylla Hance. This compound is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities .
Wissenschaftliche Forschungsanwendungen
Esculetin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for the synthesis of other coumarin derivatives.
- Studied for its antioxidant properties and its ability to scavenge free radicals .
Biology:
- Investigated for its role in modulating biological pathways related to inflammation and oxidative stress.
- Studied for its potential neuroprotective effects in models of neurodegenerative diseases .
Medicine:
- Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
- Investigated for its antidiabetic effects and its ability to regulate blood glucose levels .
Industry:
- Used in the formulation of cosmetic products due to its antioxidant properties.
- Studied for its potential use in the development of pharmaceuticals targeting various diseases .
Wirkmechanismus
Target of Action
Esculetin, a natural dihydroxy coumarin, is known for its wide range of pharmacological activities . It primarily targets oxidative stress, inflammation, apoptosis, and various diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, Parkinson’s disease, and nonalcoholic fatty liver disease . It also targets the Wnt signaling pathways and has been shown to bind to the Kelch-like ECH-associated protein 1 (KEAP1) .
Mode of Action
This compound interacts with its targets in several ways. It inhibits the secretion of nitric oxide (NO) to regulate blood vessels and eases organ tissue damage from inflammation . Additionally, it inhibits the secretion of soluble intercellular adhesion molecule (sICAM-1), reducing the adhesion reaction of leukocytes and endothelial cells to decrease inflammation . This compound also binds to KEAP1, inhibiting its interaction with Nrf2 .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the canonical Wnt axis while upregulating non-canonical axis associated genes . It also inhibits the Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt signalling pathways . Furthermore, this compound inhibits the activation of phospholipase C (PLC)γ2/protein kinase C (PKC) phosphorylation .
Pharmacokinetics
The oral bioavailability of this compound is low, which may be due to the first-pass effect of the liver . Extensive glucuronidation is the main metabolic pathway of this compound, with C-7 phenolic hydroxyl being its major metabolic site .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It induces growth inhibition, cell cycle arrest, and apoptosis in various cell types . It also reduces oxidative stress in pathological conditions . Moreover, this compound treatment results in morphological alterations akin to neutrophilic differentiation and the acquisition of myeloid lineage markers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of calcium pools and the shift of the canonical to non-canonical Wnt signaling upon this compound treatment might abrogate the inherent proliferation to release maturation arrest and induce differentiation in leukemic blast cells .
Biochemische Analyse
Biochemical Properties
Esculetin interacts with various enzymes, proteins, and other biomolecules. It is known to be one of the simplest coumarins with two hydroxyl groups at carbons 6 and 7 . The nature of these interactions contributes to its fundamental properties, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has shown notable potential in the inhibition of proliferation, metastasis, and cell cycle arrest in various cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through diverse mechanisms and modulates multiple signaling pathways, such as Wnt/β‑catenin, PI3K/Akt, MAPK, and janus kinase/signal transducer and activator of transcription‑3 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Biochemical analysis showed a decrease in Axin2, c-Myc, cyclin D1, and Ki-67 expression and an increase in E-cadherin expression, indicating the antitumor and antimetastatic properties of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The safety profile of this compound has been demonstrated in credible animal experiments .
Metabolic Pathways
The extensive glucuronidation is described to be the main metabolic pathway of this compound and C-7 phenolic hydroxyl to be its major metabolic site .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Esculetin can be synthesized through various methods. One common synthetic route involves the condensation of hydroxyhydroquinone triacetate with malonic acid in concentrated sulfuric acid . Another method involves the use of microwave irradiation to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Fraxinus rhynchophylla Hance. The extraction process includes the use of solvents to isolate this compound from the plant material, followed by purification steps to obtain the pure compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Esculetin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Substitutionsreaktionen mit this compound verwenden oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Die Oxidation von this compound kann zur Bildung von Chinonen führen.
Reduktion: Die Reduktion von this compound führt typischerweise zur Bildung von Dihydroxyderivaten.
Substitution: Substitutionsreaktionen können verschiedene alkylierte oder acylierte Derivate von this compound erzeugen.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen in verschiedenen Bereichen:
Chemie:
- Wird als Vorläufer für die Synthese anderer Cumarinderivate verwendet.
- Wird auf seine antioxidativen Eigenschaften und seine Fähigkeit, freie Radikale zu fangen, untersucht .
Biologie:
- Wird auf seine Rolle bei der Modulation biologischer Pfade im Zusammenhang mit Entzündungen und oxidativem Stress untersucht.
- Wird auf seine potenziellen neuroprotektiven Wirkungen in Modellen neurodegenerativer Erkrankungen untersucht .
Medizin:
- Wird auf seine krebshemmenden Eigenschaften untersucht, insbesondere bei der Hemmung des Wachstums von Krebszellen.
- Wird auf seine antidiabetischen Wirkungen und seine Fähigkeit, den Blutzuckerspiegel zu regulieren, untersucht .
Industrie:
- Wird aufgrund seiner antioxidativen Eigenschaften in der Formulierung von Kosmetikprodukten verwendet.
- Wird auf seinen potenziellen Einsatz bei der Entwicklung von Arzneimitteln untersucht, die auf verschiedene Krankheiten abzielen .
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:
Antioxidative Aktivität: this compound erhöht die Expression von endogenen antioxidativen Proteinen wie Superoxiddismutase und Glutathionperoxidase.
Entzündungshemmende Aktivität: this compound hemmt die Sekretion von pro-inflammatorischen Zytokinen und erhöht die Abwehr gegen reaktive Sauerstoffspezies, was zu einer reduzierten Entzündung führt.
Krebshemmende Aktivität: this compound hemmt die Aktivierung von inflammatorischen Signalwegen und reduziert die Proliferation von Krebszellen.
Vergleich Mit ähnlichen Verbindungen
Esculetin gehört zur Cumarin-Familie, die mehrere ähnliche Verbindungen umfasst:
Esculin: Ein Glucosid von this compound, bekannt für seine kapillarschutzenden Wirkungen.
Scopoletin: Ein methoxyliertes Derivat von this compound, bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner beiden Hydroxylgruppen an den Positionen 6 und 7, die seine antioxidative Kapazität verstärken. Seine breite Palette an pharmakologischen Aktivitäten und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
6,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEDWLMCKZNDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075383, DTXSID801293090 | |
| Record name | Esculetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aesculetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
305-01-1, 91753-33-2 | |
| Record name | Esculetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Esculetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM2XD6V944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aesculetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | Aesculetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Esculetin and its downstream effects in cancer cells?
A1: this compound has been shown to interact with various targets in cancer cells, leading to diverse downstream effects. For example, in human colon cancer cells, this compound directly binds to β-catenin, disrupting the formation of the β-catenin–T-cell factor (Tcf) complex and inhibiting Wnt signaling. [] This interaction ultimately leads to decreased cell viability and anchorage-independent growth. [] In other cancer cell lines, this compound induces apoptosis through the mitochondrial pathway, characterized by increased caspase activity, Bax upregulation, Bcl-2 downregulation, and cytochrome c release. [, ] Additionally, this compound can modulate the Ras/ERK1/2 pathway, leading to p27KIP1 induction and cell cycle arrest at the G1 phase. []
Q2: How does this compound affect copper homeostasis in colorectal cancer cells?
A2: this compound has been shown to disrupt copper homeostasis in colorectal cancer cells by modulating the expression of copper ion transporters. Specifically, this compound upregulates the inward copper transporter SLC31A1 while downregulating the outward transporter ATP7B. [] This dysregulation leads to an accumulation of intracellular copper, ultimately triggering copper-induced cell death. []
Q3: What is the role of the Nrf2 pathway in the cytoprotective effects of this compound?
A3: this compound activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. [, ] This activation leads to the upregulation of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the cell's ability to detoxify reactive oxygen species (ROS). [, ] this compound achieves this by promoting Nrf2 phosphorylation and nuclear translocation, likely through the ERK pathway. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound, chemically known as 6,7-dihydroxycoumarin, has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, X-ray crystallography has been used to determine the structure of this compound and its derivatives. [] These studies reveal crucial information about the H-bond and π-π stacking interactions that contribute to the molecule's properties. [] Additionally, Hydrodynamic voltammetry using a rotating ring–disk electrode (RRDE) has been employed to characterize the superoxide scavenging activity of this compound. []
Q6: Does this compound possess any catalytic properties?
A6: While this compound itself may not have direct catalytic activity, it exhibits inhibitory effects on certain enzymes. Notably, it acts as a potent non-competitive inhibitor of lipoxygenase enzymes, specifically 5-lipoxygenase (5-LOX). [, ] This inhibition contributes to its anti-inflammatory and analgesic properties by reducing the production of pro-inflammatory mediators like leukotrienes. [, ]
Q7: Have computational methods been used to study this compound?
A7: Yes, molecular docking studies have been employed to explore the binding interactions of this compound with its targets. For instance, docking simulations revealed that this compound displays significant interactions with the Keap1 protein, a negative regulator of Nrf2. [] These interactions involve hydrogen bonding, π-cationic, and π-π stacking with specific sub-pockets of Keap1, ultimately leading to Nrf2 release and activation. []
Q8: What about QSAR models for this compound and its derivatives?
A8: While specific QSAR models for this compound were not explicitly discussed in the provided abstracts, the studies highlight the structure-activity relationship. For example, modifications at the C-4 position of this compound significantly influence its glucuronidation, a key metabolic process. [, ] Hydrophobic substitutions at C-4 enhance UGT enzyme affinity, while hydrophilic groups have the opposite effect. [, ] These findings suggest the potential for developing QSAR models to predict the metabolic stability and activity of this compound derivatives.
Q9: How do structural modifications of this compound influence its biological activity?
A9: The provided research highlights the importance of the C-4 position in this compound for its metabolic stability and biological activity. Hydrophobic substitutions at C-4, like methyl or phenyl groups, generally increase the affinity for UGT enzymes, leading to faster glucuronidation and potentially reduced activity. [, ] Conversely, hydrophilic modifications at C-4 could potentially enhance this compound's stability and prolong its activity. Further research is needed to fully elucidate the impact of various substitutions on other pharmacological properties of this compound.
Q10: What is known about the stability and formulation of this compound for potential therapeutic applications?
A10: While the provided abstracts don't delve deep into specific formulation strategies, one study investigated the in vivo effects of this compound ointment and this compound-mixed Zyderm. [] This research suggests that this compound can be incorporated into topical formulations and may enhance the stability and longevity of injectable collagen. [] Further investigations are necessary to develop optimal formulations that improve this compound's solubility, bioavailability, and stability for various delivery routes.
Q11: What is the oral bioavailability of this compound in rats?
A11: A study investigating the pharmacokinetics of this compound in rats revealed a mean oral bioavailability of 19%. [] This relatively low bioavailability suggests significant first-pass metabolism, highlighting the need for improved formulations or delivery strategies to enhance this compound's therapeutic potential. []
Q12: What in vitro models have been used to study the anticancer effects of this compound?
A12: Numerous human cancer cell lines have been employed to investigate the anticancer properties of this compound in vitro. These include colon cancer cell lines (HCT116, HT29, SW480), [] pancreatic cancer cell lines (PANC-1), [] hepatoma cell lines (SMMC-7721, HepG2), [, ] prostate cancer cell lines (PC3, DU145, LNCaP), [] human leukemia cell lines (HL-60, NB4, Kasumi-1), [, , ] and malignant melanoma cell lines (G361, FM55P, A375, FM55M2, SK-MEL28). [, ] These studies have demonstrated the ability of this compound to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways involved in cancer development.
Q13: Has this compound demonstrated efficacy in any in vivo models of disease?
A13: Yes, this compound has shown promising results in various animal models. For instance, it exhibits antinociceptive properties in both inflammatory and non-inflammatory pain models in rats, suggesting potential for pain management. [] this compound also protects against acute liver failure in a mouse model induced by lipopolysaccharide/D-galactosamine, highlighting its potential for treating liver diseases. [] Furthermore, this compound alleviates psoriasis-like skin disease in mice by inducing CD4+Foxp3+ regulatory T cells, indicating possible applications in autoimmune and inflammatory skin conditions. []
Q14: What is the safety profile of this compound?
A14: While this compound is generally considered safe for use as a dietary supplement, detailed toxicological studies are limited. Some studies indicate potential cytotoxic effects on certain cancer cell lines, but these effects are often dose-dependent. [, ] Further research is crucial to determine the long-term safety and potential adverse effects of this compound, especially at therapeutic doses.
Q15: Which analytical techniques have been used to study this compound and its effects?
A15: Researchers have employed various analytical methods to investigate this compound, including: * High-Performance Liquid Chromatography (HPLC): Used to isolate, purify, and quantify this compound. [, ] * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed to measure plasma concentrations of this compound for pharmacokinetic studies. [] * X-ray Diffraction: Utilized to determine the crystal structure of this compound and its derivatives. [] * Hydrodynamic Voltammetry: Used with a rotating ring-disk electrode (RRDE) to assess the superoxide scavenging activity of this compound. [] * Flow Cytometry: Used for cell cycle analysis, apoptosis detection, and measuring intracellular ROS levels. [, , ] * Western Blotting: Employed to measure protein expression levels of various signaling molecules and targets of this compound. [, , ] * Immunofluorescence Staining: Used to visualize autophagy levels and the localization of specific proteins. []
Q16: Does this compound interact with drug-metabolizing enzymes?
A17: Yes, research indicates that this compound undergoes glucuronidation, a major metabolic pathway for many drugs. Specifically, it is primarily metabolized to 7-O-glucuronides by human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



